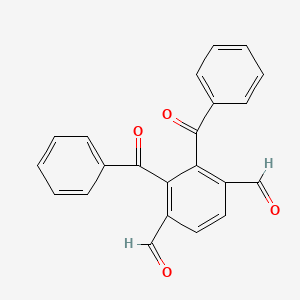
2,3-Dibenzoylbenzene-1,4-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibenzoylbenzene-1,4-dicarbaldehyde is an organic compound characterized by the presence of two benzoyl groups and two aldehyde groups attached to a benzene ring. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibenzoylbenzene-1,4-dicarbaldehyde typically involves the reaction of benzoyl chloride with benzene-1,4-dicarbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation process. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and cost-effectiveness in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dibenzoylbenzene-1,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzoyl groups can participate in electrophilic substitution reactions, where substituents such as nitro groups can be introduced using nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Concentrated nitric acid (HNO3) for nitration reactions.
Major Products:
Oxidation: 2,3-Dibenzoylbenzene-1,4-dicarboxylic acid.
Reduction: 2,3-Dibenzoylbenzene-1,4-dimethanol.
Substitution: 2,3-Dibenzoyl-5-nitrobenzene-1,4-dicarbaldehyde.
Aplicaciones Científicas De Investigación
2,3-Dibenzoylbenzene-1,4-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2,3-Dibenzoylbenzene-1,4-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzoyl groups can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s biological activity.
Comparación Con Compuestos Similares
1,4-Dibenzoylbenzene: Similar structure but lacks the aldehyde groups.
2,5-Dimethoxybenzene-1,4-dicarbaldehyde: Contains methoxy groups instead of benzoyl groups.
1,3-Dibenzoylbenzene: Different positioning of benzoyl groups on the benzene ring.
Uniqueness: 2,3-Dibenzoylbenzene-1,4-dicarbaldehyde is unique due to the presence of both benzoyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
89449-75-2 |
|---|---|
Fórmula molecular |
C22H14O4 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
2,3-dibenzoylterephthalaldehyde |
InChI |
InChI=1S/C22H14O4/c23-13-17-11-12-18(14-24)20(22(26)16-9-5-2-6-10-16)19(17)21(25)15-7-3-1-4-8-15/h1-14H |
Clave InChI |
XZUZMGSWKOPSDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2C(=O)C3=CC=CC=C3)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


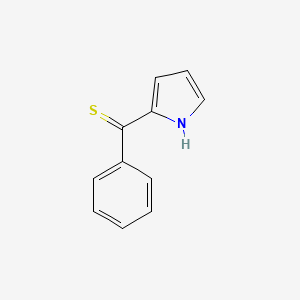
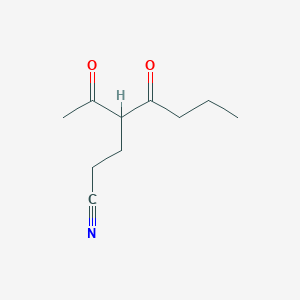
![1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14374282.png)
![1-Nitrobicyclo[3.3.1]nonane-2,9-dione](/img/structure/B14374283.png)

![N-{[4-(Morpholin-2-yl)phenyl]methylidene}morpholine-4-carbothioamide](/img/structure/B14374288.png)
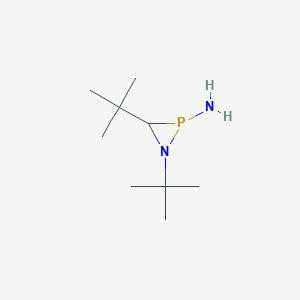
![1,1'-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene)](/img/structure/B14374297.png)
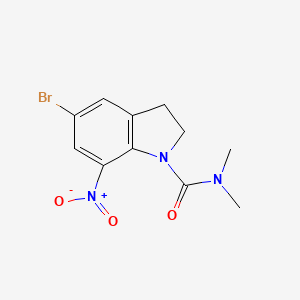
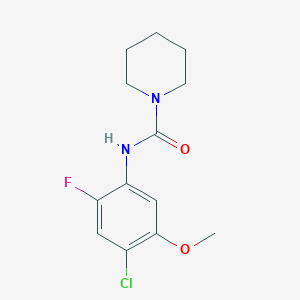
![2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol](/img/structure/B14374313.png)
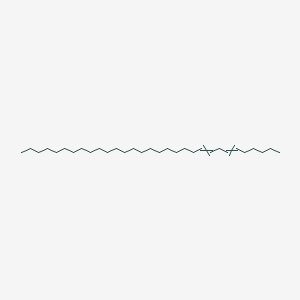
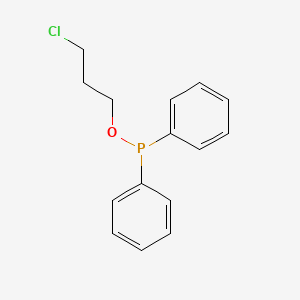
![{1-[(1-Nitroacridin-9-YL)amino]propyl}phosphonic acid](/img/structure/B14374340.png)
